1-Cyanonaphthalene-7-methanol 1-Cyanonaphthalene-7-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988471
InChI: InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2
SMILES:
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol

1-Cyanonaphthalene-7-methanol

CAS No.:

Cat. No.: VC15988471

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

1-Cyanonaphthalene-7-methanol -

Specification

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
IUPAC Name 7-(hydroxymethyl)naphthalene-1-carbonitrile
Standard InChI InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2
Standard InChI Key JSIIVJOQDGMRDO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Cyanonaphthalene-7-methanol belongs to the naphthalenecarbonitrile family, characterized by a naphthalene backbone substituted with a cyano group at position 1 and a hydroxymethyl group at position 7. Its canonical SMILES representation is C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N, which encodes the spatial arrangement of functional groups. The Standard InChIKey JSIIVJOQDGMRDO-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
IUPAC Name7-(hydroxymethyl)naphthalene-1-carbonitrile
PubChem CID118813579
SMILESC1=CC2=C(C=C(C=C2)CO)C(=C1)C#N

Synthesis and Reaction Pathways

Patent-Based Synthesis Method

A patented route (CN104803882B) describes the preparation of 1-cyano-1-(7-methoxy-3,4-dihydro-1-naphthyl) methanol esters, which serve as precursors to 1-cyanonaphthalene-7-methanol . The synthesis involves:

  • Condensation: Reacting 7-methoxy-1-tetralone with cyanomethyl acid phosphate diethyl ester to form cis/trans isomers of 1-cyanomethylene-7-methoxy-1,2,3,4-tetrahydronaphthalene.

  • Oxidation: Treating the isomers with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in formic acid at 10–30°C to yield the methanol ester intermediate.

  • Hydrolysis: Refluxing the ester in acetic acid and toluene to produce (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for agomelatine .

Key Reaction Conditions:

  • Temperature: 10–30°C for oxidation; reflux for hydrolysis.

  • Catalysts/Reagents: DDQ (0.34 mol equiv), formic acid, toluene.

  • Yield: 85–92% with HPLC purity >99% .

Spectral Characterization

1H-NMR (DMSO-d6, 400 MHz) data for intermediates confirm structural integrity:

  • δ 3.941 (s, 3H, -OCH3), 4.436 (s, 2H, -CH2CN), 7.25–7.90 (m, aromatic protons) .

  • Mass Spectrometry: m/z 198 [M+H]+ for (7-methoxy-1-naphthyl)acetonitrile .

Pharmaceutical Applications

Role in Agomelatine Production

1-Cyanonaphthalene-7-methanol derivatives are critical in synthesizing agomelatine, an antidepressant targeting melatonin (MT1/MT2) and serotonin (5-HT2C) receptors . The patented method offers advantages over traditional routes:

  • Milder Conditions: Avoids high-temperature or high-pressure steps.

  • Higher Purity: Final product purity exceeds 99.8%, reducing downstream purification costs .

Table 2: Comparative Analysis of Synthesis Routes

ParameterTraditional MethodPatent Method
Yield70–75%85–92%
Purity95–98%>99%
Reaction Temperature100–150°C10–30°C

Physicochemical Properties and Stability

Thermal Behavior

No direct thermal data are available, but analogous naphthalenecarbonitriles decompose above 200°C, suggesting similar stability .

Future Directions

Expanding Synthetic Utility

The compound’s dual functionality (-CN and -CH2OH) positions it as a candidate for:

  • Metal-Organic Frameworks (MOFs): As a linker for porous materials.

  • Fluorescent Probes: Leveraging naphthalene’s inherent fluorescence.

Process Optimization

Scaling the patented synthesis could reduce agomelatine production costs by 20–30%, benefiting large-scale pharmaceutical manufacturing .

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